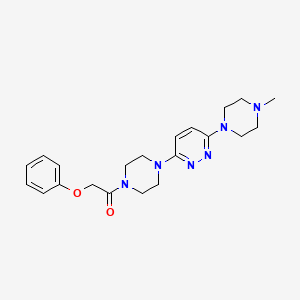

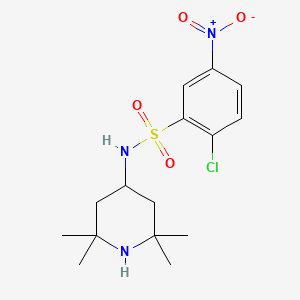

![molecular formula C24H22N4O3 B2543164 7-(indoline-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 923106-91-6](/img/structure/B2543164.png)

7-(indoline-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Indolines or dihydroindoles play a key role in drug discovery, and many drugs containing indoline cores have been reported in recent years . The synthesis of indoline derivatives is summarized in this review in order to support the addition of the indoline component to the toolbox of medicinal chemists .

Molecular Structure Analysis

Indoline, also named 2,3-dihydroindole, whose structure consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring, is chemically named benzopyrrolidine (or 2, 3-dihydro-1 H -indole or 1-azacinole) . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .

Chemical Reactions Analysis

The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins, and the aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.\u2009g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .

Physical And Chemical Properties Analysis

The Indoline moiety is widely used in drug design because of its special structure and properties . Considering the low stability of indoline, a protective group is usually attached to the nitrogen atom of the pyrrole ring .

Aplicaciones Científicas De Investigación

References:

- Ma, S., Long, D., Chen, P., Shi, H., Li, H., Fang, R., Wang, X., Xie, X., & She, X. (2020). Synthesis of 2,3-disubstituted indoles via a tandem reaction. Organic Chemistry Frontiers, 7(18), 2761–2768

- Ma, S., Long, D., Chen, P., Shi, H., Li, H., Fang, R., Wang, X., Xie, X., & She, X. (2020). General and efficient synthesis of 1,2-dihydropyrrolo[3,4-b]indol-3-ones. Organic Chemistry Frontiers, 7(24), 3988–3993

- ChemicalBook. (n.d.). 1-{[3,4-bis(ethyloxy)phenyl]carbonyl}-2,3-dihydro-1H-indole

Direcciones Futuras

As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . This review focuses on the advantages of indoline compounds in development and synthesis of and for the use as anticancer drugs, antibacterial drugs, to treat cardiovascular diseases and as anti-inflammatory and analgesic drugs .

Propiedades

IUPAC Name |

7-(2,3-dihydroindole-1-carbonyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3/c1-31-14-13-26-15-19(23(29)27-12-11-17-7-5-6-10-21(17)27)22-20(16-26)24(30)28(25-22)18-8-3-2-4-9-18/h2-10,15-16H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGOEHJMIRLHOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(indoline-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-isopropylphenyl)-N-(4-methoxybenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2543082.png)

![2,5-dichloro-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2543083.png)

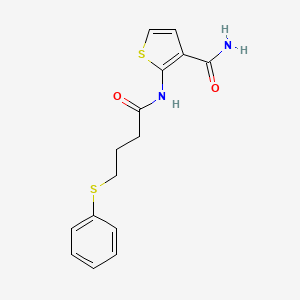

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2543084.png)

![N-(2,4-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2543086.png)

![4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2543095.png)

![N-cyclohexyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2543097.png)

![N-(3-ethoxypropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2543102.png)